REACTION_CXSMILES
|
S(S([O-])(=O)=O)([O-])(=O)=[O:2].[Na+].[Na+].[C:11]([C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22](=NO)[CH3:23])=[CH:17][CH:16]=1)([O:13][CH3:14])=[O:12].Cl>O.CO>[C:11]([C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22](=[O:2])[CH3:23])=[CH:17][CH:16]=1)([O:13][CH3:14])=[O:12] |f:0.1.2|
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Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
1-(4-carbomethoxyphenyl)propan-2-one oxime
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=CC=C(C=C1)CC(C)=NO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 6 hours
|
Duration
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6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with chloroform
|
Type
|
WASH
|
Details
|
the combined chloroform extracts washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=CC=C(C=C1)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |